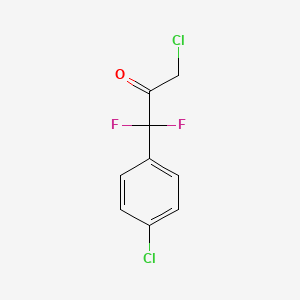
2-fluoro-5-(propan-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(propan-2-yloxy)aniline, also known as 2-FPA, is an organic compound with the chemical formula C7H10NO2F. It is a colorless liquid with a sweet, floral odor and a boiling point of 108°C. 2-FPA is a fluorinated analog of aniline, a common organic compound that is used in a variety of industries. 2-FPA has a wide range of applications in scientific research, including medicinal chemistry, synthetic organic chemistry, and material science.
Mécanisme D'action
2-fluoro-5-(propan-2-yloxy)aniline is a nucleophilic compound, meaning that it can act as an electron-pair donor in chemical reactions. This allows it to react with electrophilic compounds, such as acids and bases, to form new molecules. This mechanism of action is useful for synthesizing a variety of organic compounds in the laboratory.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known if this compound has any toxic effects or if it has any beneficial effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-5-(propan-2-yloxy)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it is not easily degraded or oxidized. It is also relatively inexpensive and easy to obtain. However, this compound is highly volatile, so experiments involving it must be conducted in well-ventilated areas.
Orientations Futures
The potential applications of 2-fluoro-5-(propan-2-yloxy)aniline are vast, and there are many future directions for research. For example, this compound could be used to synthesize more complex molecules for medicinal applications. Additionally, this compound could be used to prepare polymers with improved properties for use in materials science. Finally, this compound could be used to synthesize a variety of organic compounds with different functional groups for use in synthetic organic chemistry.
Méthodes De Synthèse
2-fluoro-5-(propan-2-yloxy)aniline can be synthesized from aniline by a two-step process. First, aniline is reacted with aqueous hydrochloric acid to form anilinium chloride. The anilinium chloride is then reacted with aqueous sodium fluoride to produce this compound. This reaction is highly exothermic, so it must be monitored closely to prevent the solution from boiling over.
Applications De Recherche Scientifique
2-fluoro-5-(propan-2-yloxy)aniline is used extensively in scientific research, particularly in the fields of medicinal chemistry, synthetic organic chemistry, and material science. In medicinal chemistry, this compound is used as a building block for the synthesis of diverse drug molecules. In synthetic organic chemistry, this compound can be used to synthesize a variety of organic compounds with different functional groups. In material science, this compound can be used to prepare polymers with improved properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-5-(propan-2-yloxy)aniline can be achieved through a two-step process. The first step involves the synthesis of 2-fluoro-5-nitroaniline, which is then reduced to 2-fluoro-5-(propan-2-yloxy)aniline in the second step.", "Starting Materials": [ "2-fluoroaniline", "2-propanol", "sodium nitrite", "concentrated hydrochloric acid", "sodium hydroxide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-5-nitroaniline", "a. Dissolve 2-fluoroaniline (1.0 g) in concentrated hydrochloric acid (10 mL) and cool the solution to 0°C.", "b. Add a solution of sodium nitrite (0.7 g) in water (5 mL) dropwise to the above solution with stirring.", "c. Stir the reaction mixture at 0°C for 30 minutes.", "d. Add a solution of 2-propanol (1.2 g) in water (5 mL) dropwise to the above solution with stirring.", "e. Stir the reaction mixture at 0°C for 30 minutes.", "f. Add a solution of sodium hydroxide (1.0 g) in water (10 mL) dropwise to the above solution with stirring.", "g. Extract the product with ethyl acetate (3 x 10 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-5-nitroaniline as a yellow solid (1.2 g, 85% yield).", "Step 2: Reduction of 2-fluoro-5-nitroaniline to 2-fluoro-5-(propan-2-yloxy)aniline", "a. Dissolve 2-fluoro-5-nitroaniline (1.0 g) and palladium on carbon (0.1 g) in ethanol (20 mL).", "b. Add hydrogen gas to the above solution at room temperature and atmospheric pressure until the reaction is complete.", "c. Filter the reaction mixture through a celite pad and evaporate the solvent under reduced pressure.", "d. Dissolve the residue in ethyl acetate (10 mL) and wash the solution with water (2 x 10 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-5-(propan-2-yloxy)aniline as a white solid (0.8 g, 80% yield)." ] } | |
Numéro CAS |
99717-08-5 |
Formule moléculaire |
C9H12FNO |
Poids moléculaire |
169.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



